molecular formula C7H12N2O2 B237882 Clavicoronic acid CAS No. 139748-98-4

Clavicoronic acid

Cat. No. B237882
CAS RN: 139748-98-4
M. Wt: 262.3 g/mol
InChI Key: FUUQWZJSFLVSPA-HCCKASOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavicoronic acid is a natural product that is found in the fungus Penicillium claviforme. It is a secondary metabolite that has been of great interest to researchers due to its unique chemical structure and potential therapeutic applications. This compound has been shown to possess a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.

Scientific Research Applications

1. Inhibitor of Reverse Transcriptases

Clavicoronic acid, derived from Clavicorona pyxidata, is a novel inhibitor of RNA-directed DNA-polymerases. It acts as a noncompetitive inhibitor of avian myeloblastosis virus and Moloney murine leukemia virus reverse transcriptases. Notably, it does not affect permeabilized cells and isolated nucleic DNA- and RNA-synthesis. Additionally, it inhibits vesicular stomatitis virus multiplication in baby hamster kidney cells by interfering with the virus's RNA-directed RNA-polymerase, showing weak antimicrobial and no cytotoxic activities (Erkel, Anke, Giménez, & Steglich, 1992).

2. Biotransformation in Fungi

A study on the transformation of the protoilludane sesquiterpene tsugicoline A into asterpurane derivative and its microbiological reduction reveals the possibility of this compound-like compounds being produced. This finding highlights the potential of fungal biotransformation processes in the creation of this compound and similar compounds (Arnone, D. Gregorio, Nasini, & V. D. Pava, 1997).

properties

CAS RN

139748-98-4

Molecular Formula

C7H12N2O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-[(3aS)-6-formyl-2,2,4-trimethyl-1,3,3a,7a-tetrahydroinden-5-yl]-2-oxoacetic acid

InChI

InChI=1S/C15H18O4/c1-8-11-6-15(2,3)5-9(11)4-10(7-16)12(8)13(17)14(18)19/h4,7,9,11H,5-6H2,1-3H3,(H,18,19)/t9?,11-/m1/s1

InChI Key

FUUQWZJSFLVSPA-HCCKASOXSA-N

Isomeric SMILES

CC1=C(C(=CC2[C@@H]1CC(C2)(C)C)C=O)C(=O)C(=O)O

SMILES

CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O

Canonical SMILES

CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O

synonyms

clavicoronic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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